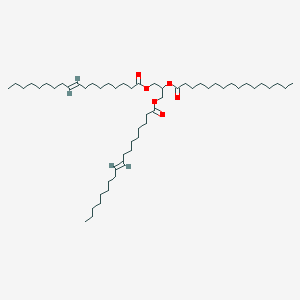

1,3-Dioleoyl-2-palmitoylglycerol

Übersicht

Beschreibung

1,3-Dioleoyl-2-palmitoylglycerol is a structured triglyceride that is commonly found in human milk fat. It is composed of two oleic acid molecules and one palmitic acid molecule esterified to a glycerol backbone. This compound is particularly significant in infant nutrition due to its unique fatty acid composition and distribution, which play a crucial role in proper infant growth and development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dioleoyl-2-palmitoylglycerol can be synthesized through a chemoenzymatic method. The process involves three main steps:

Transvinylation: Vinyl oleate is synthesized by transvinylation between vinyl acetate and oleic acid.

Glycerol Reaction: Vinyl oleate is reacted with glycerol at 35°C for 8 hours using 10% (w/v) Novozym 435 to synthesize 1,3-diolein.

Final Synthesis: Purified 1,3-diolein is then reacted with palmitic acid to produce this compound.

Industrial Production Methods

Industrial production of this compound often involves enzymatic interesterification of natural fats and oils. For example, tripalmitin and oleic acid can be interesterified in isooctane using lipase as a catalyst. The reaction reaches equilibrium after 12 hours, and the product is purified through fractional crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dioleoyl-2-palmitoylglycerol undergoes various chemical reactions, including:

Oxidation: The oleic acid moieties can be oxidized to form hydroperoxides.

Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.

Interesterification: The compound can undergo interesterification with other fatty acids to form different triglycerides.

Common Reagents and Conditions

Oxidation: Typically involves oxygen or peroxides under controlled conditions.

Hydrolysis: Can be catalyzed by acids, bases, or enzymes such as lipases.

Interesterification: Often catalyzed by lipases in the presence of solvents like isooctane

Major Products Formed

Oxidation: Hydroperoxides and secondary oxidation products.

Hydrolysis: Free fatty acids (oleic and palmitic acids) and glycerol.

Interesterification: Various structured triglycerides depending on the fatty acids used

Wissenschaftliche Forschungsanwendungen

Nutritional Applications

Infant Formula Supplementation

OPO is predominantly found in human milk fat and plays a crucial role in infant growth and development. Its unique structure, particularly the presence of palmitic acid in the sn-2 position, enhances fat absorption and calcium utilization in infants. Research has demonstrated that OPO-supplemented infant formulas can lead to improved growth outcomes compared to conventional formulas that lack this specific lipid profile. Studies indicate that infants consuming OPO-enriched formulas exhibit reduced crying and better overall health metrics .

Clinical Studies

Several clinical trials have evaluated the effects of OPO on infant health. For instance, a double-blind randomized clinical trial showed that term infants fed high beta-palmitate formulas (which include OPO) experienced less crying than those on standard formulas . Another study highlighted the positive impact of OPO on bone strength in infants, suggesting that the structured lipid may contribute to enhanced mineral absorption and bone development .

Industrial Applications

Synthesis Techniques

The enzymatic synthesis of OPO has been a focal point for researchers aiming to produce this lipid efficiently. Various methods have been explored, including lipase-catalyzed reactions which utilize specific lipases such as those from Aspergillus oryzae and Rhizomucor miehei. These enzymes are favored for their regioselectivity and stability under industrial conditions .

A notable synthesis method involves a three-step process where vinyl oleate is first produced through transvinylation, followed by glycerol reaction to yield 1,3-diolein before finally reacting with palmitic acid to form OPO. This method has achieved high yields and purity levels, making it a viable option for commercial production .

Case Studies

Future Research Directions

The ongoing interest in OPO has led researchers to explore further applications beyond infant nutrition. Potential areas include:

- Functional Foods : Investigating the incorporation of OPO into functional food products aimed at adults for enhanced nutrient absorption.

- Pharmaceuticals : Exploring the lipid's potential benefits in drug delivery systems due to its biocompatibility and ability to enhance bioavailability.

- Cosmetics : Assessing the use of OPO in skin care formulations for its moisturizing properties.

Wirkmechanismus

1,3-Dioleoyl-2-palmitoylglycerol exerts its effects through several mechanisms:

Intestinal Absorption: The palmitic acid at the sn-2 position is better absorbed, forming micelles with bile acids, which enhances energy provision and mineral absorption in infants.

Anti-inflammatory Effects: Reduces inflammation by suppressing the TLR4-MyD88-NF-κB signaling pathway and improving intestinal barrier function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Dioleoyl-3-palmitoylglycerol: Similar structure but with different positional distribution of fatty acids.

1,3-Dipalmitoyl-2-oleoylglycerol: Contains two palmitic acids and one oleic acid.

1,3-Dioleoyl-2-stearoylglycerol: Contains stearic acid instead of palmitic acid

Uniqueness

1,3-Dioleoyl-2-palmitoylglycerol is unique due to its specific fatty acid distribution, which mimics human milk fat. This unique structure enhances its absorption and utilization in the human body, making it particularly beneficial for infant nutrition .

Eigenschaften

CAS-Nummer |

14960-35-1 |

|---|---|

Molekularformel |

C55H102O6 |

Molekulargewicht |

859.4 g/mol |

IUPAC-Name |

[2-hexadecanoyloxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25+,28-26+ |

InChI-Schlüssel |

PPTGNVIVNZLPPS-NBHCHVEOSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |

melting_point |

18.5-19°C |

Physikalische Beschreibung |

Liquid |

Synonyme |

1,3-dioleoyl-2-palmitoylglycerol 1,3-dioleoylpalmitoylglycerol 1,3-DO-2PG 1-palmitoyl-2,3-dioleoylglycerol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.